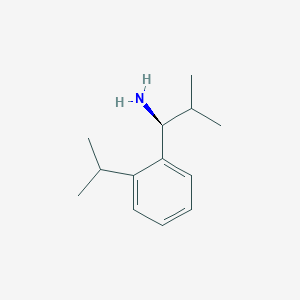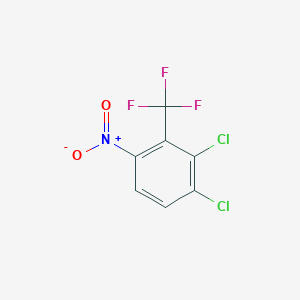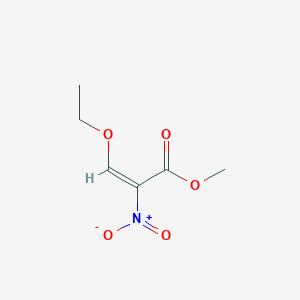
(E)-Methyl 3-ethoxy-2-nitroacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Methyl 3-ethoxy-2-nitroacrylate is an organic compound with the molecular formula C₆H₉NO₄ It is a nitroalkene derivative, characterized by the presence of a nitro group (-NO₂) and an ester group (-COOCH₃) in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-Methyl 3-ethoxy-2-nitroacrylate can be synthesized through several methods. One common approach involves the condensation of ethyl nitroacetate with methyl acrylate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the nitroalkene product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Methyl 3-ethoxy-2-nitroacrylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Addition: The double bond in the nitroalkene can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Addition: Electrophiles like bromine or nucleophiles like thiols.
Major Products Formed
Reduction: Methyl 3-ethoxy-2-aminoacrylate.
Substitution: Corresponding amides or esters.
Addition: Halogenated or thiolated derivatives.
Applications De Recherche Scientifique
(E)-Methyl 3-ethoxy-2-nitroacrylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industrial Applications: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (E)-Methyl 3-ethoxy-2-nitroacrylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can modulate biological pathways or chemical processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-ethoxyacrylate: Lacks the nitro group, making it less reactive in redox reactions.
Ethyl 2-nitroacrylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-nitropropionate: Contains a nitro group but differs in the position and type of ester group.
Uniqueness
(E)-Methyl 3-ethoxy-2-nitroacrylate is unique due to the combination of its nitro and ester groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C6H9NO5 |
|---|---|
Poids moléculaire |
175.14 g/mol |
Nom IUPAC |
methyl (E)-3-ethoxy-2-nitroprop-2-enoate |
InChI |
InChI=1S/C6H9NO5/c1-3-12-4-5(7(9)10)6(8)11-2/h4H,3H2,1-2H3/b5-4+ |
Clé InChI |
CLVDISHFCPMLTI-SNAWJCMRSA-N |
SMILES isomérique |
CCO/C=C(\C(=O)OC)/[N+](=O)[O-] |
SMILES canonique |
CCOC=C(C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one](/img/structure/B12972244.png)
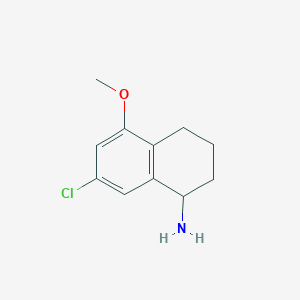

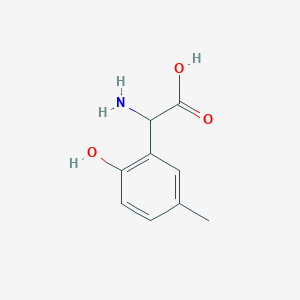
![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride](/img/structure/B12972269.png)

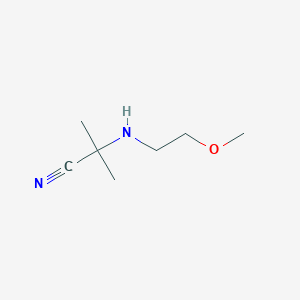
![1h-Pyrrolo[3,2-b]pyridine-5-acetic acid](/img/structure/B12972295.png)
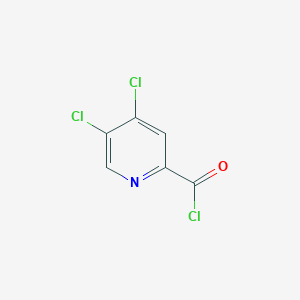
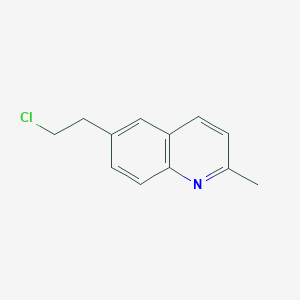
![N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B12972310.png)
